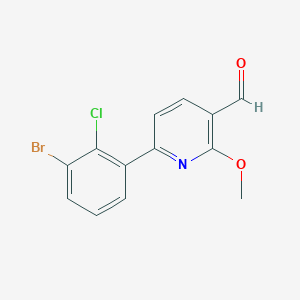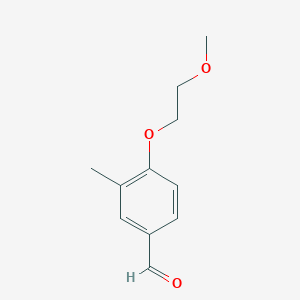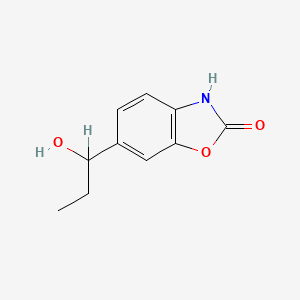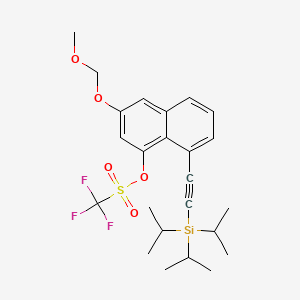![molecular formula C21H23NO3 B13935292 1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is a complex organic compound that features an indole core substituted with a carboxylic acid group and a phenoxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the phenoxyethyl intermediate, which can be synthesized by reacting 4-tert-butylphenol with an appropriate alkylating agent under basic conditions . This intermediate is then coupled with an indole derivative through a series of reactions, including halogenation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and solvents to facilitate the reactions and improve the overall efficiency of the synthesis .
化学反応の分析
Types of Reactions
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl side chain can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethyl side chain can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
科学的研究の応用
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxyethyl side chain can also influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
Uniqueness
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is unique due to its combination of an indole core and a phenoxyethyl side chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-[2-(4-tert-butylphenoxy)ethyl]indole-4-carboxylic acid |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)15-7-9-16(10-8-15)25-14-13-22-12-11-17-18(20(23)24)5-4-6-19(17)22/h4-12H,13-14H2,1-3H3,(H,23,24) |
InChIキー |
ULVOGMCZDZDKCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=CC3=C(C=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)




![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)


![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

